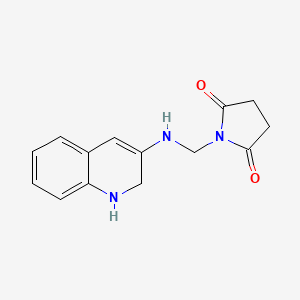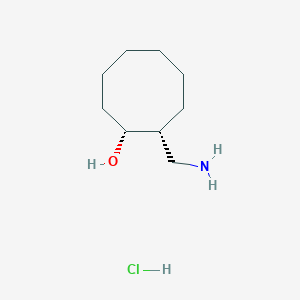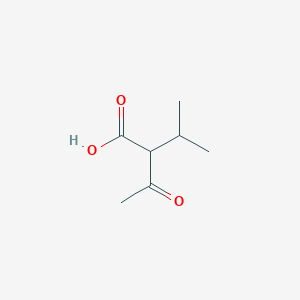
2-Acetyl-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-methylbutanoic acid is an organic compound with a distinct structure that includes both an acetyl group and a methylbutanoic acid moiety. This compound is known for its role in various chemical processes and its presence in certain natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the acetoacetic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The process includes steps such as deprotonation to form an enolate, nucleophilic substitution (S_N2) with an alkyl halide, acidic ester hydrolysis, decarboxylation, and tautomerization .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Acetyl-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and its presence in natural products.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Acetyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. It can act as a precursor in metabolic pathways, influencing the production of other compounds. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
2-Acetyl-3-methylbutanoic acid is unique due to its combination of an acetyl group and a methylbutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
59144-21-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-acetyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12O3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3,(H,9,10) |
Clé InChI |
HWAGUHCTQULPHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


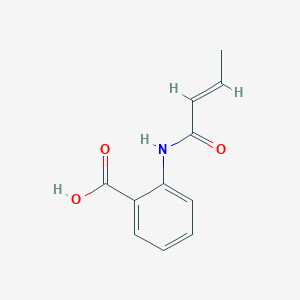

![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
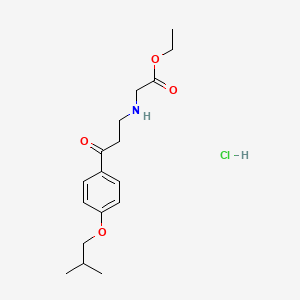
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
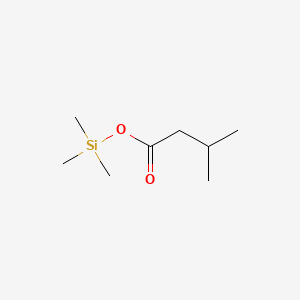


![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
